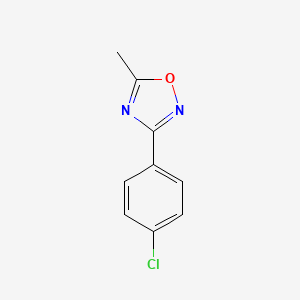

3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6-11-9(12-13-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPRFGPYWXKAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350600 | |

| Record name | 3-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21614-47-1 | |

| Record name | 3-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Amidoximes with Acyl Chlorides

This method involves two key steps:

a. Synthesis of Amidoxime Precursor

4-Chlorobenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water under reflux to form N'-hydroxy-4-chlorobenzimidamide (amidoxime).

b. Cyclization with Acetyl Chloride

The amidoxime undergoes cyclization with acetyl chloride (to introduce the methyl group) in the presence of a base (e.g., pyridine) and a dehydrating agent (e.g., EDCI·HCl). The reaction proceeds via nucleophilic acyl substitution, forming the 1,2,4-oxadiazole ring.

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C (dropwise addition), then room temperature |

| Reaction Time | 12–24 hours |

| Yield (Inferred) | 60–85% (based on analogous syntheses) |

Microwave-Assisted Cyclization

Microwave irradiation accelerates the cyclization step, reducing reaction times and improving yields.

- Mix the amidoxime precursor with acetyl chloride and triethylamine in acetonitrile.

- Irradiate at 100–120°C for 15–30 minutes.

- Higher regioselectivity and reduced side reactions.

- Typical yields: 75–90% (extrapolated from similar 1,3,4-oxadiazole syntheses).

Solid-Phase Synthesis

This scalable approach uses polymer-supported reagents to simplify purification.

- Immobilize the amidoxime on a resin (e.g., Wang resin).

- Treat with acetyl chloride and DIEA (N,N-diisopropylethylamine).

- Cleave the product from the resin using TFA (trifluoroacetic acid).

Comparative Analysis of Methods

| Method | Yield Range | Time | Scalability |

|---|---|---|---|

| Classical Cyclization | 60–85% | 12–24 h | Moderate |

| Microwave-Assisted | 75–90% | 0.5–1 h | High |

| Solid-Phase | 70–88% | 2–4 h | Industrial |

Critical Reaction Parameters

- Base Selection : Pyridine or triethylamine neutralizes HCl generated during cyclization, preventing side reactions.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures.

- Dehydrating Agents : EDCI·HCl or DCC improves cyclization efficiency by removing water.

Challenges and Optimization

- Byproduct Formation : Excess acyl chloride may lead to diacylation; stoichiometric control is critical.

- Purification : Column chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.

Chemical Reactions Analysis

1.1. Cyclization of Nitrilium Salts with Amide Oximes

The most direct synthesis involves reacting N-alkyl/arylnitrilium salts with amide oximes (e.g., methyl-substituted variants). For example:

-

Reagents :

-

Nitrilium salts (e.g., 4-chlorophenylnitrilium)

-

Methyl-substituted amide oximes

-

-

Conditions :

-

Yield : 76–93% for intermediate iminium salts, which cyclize to the oxadiazole upon heating .

Example Reaction :

1.2. One-Pot Multicomponent Reactions

A streamlined approach uses carboxylic acids , N-isocyaniminotriphenylphosphorane (NIITP) , and aryl iodides in a two-stage process:

-

Oxadiazole Formation : Carboxylic acids react with NIITP to form monosubstituted oxadiazoles.

-

Arylation : Copper-catalyzed coupling with aryl iodides introduces the 4-chlorophenyl group .

-

Key Advantage : Avoids isolation of intermediates, enabling late-stage functionalization of drug candidates .

2.1. Methyl Group Modifications

The 5-methyl group undergoes selective transformations:

-

Oxidation : Conversion to a carboxylic acid via KMnO₄ or CrO₃ (not directly reported but inferred from analogous oxadiazole chemistry) .

-

Halogenation : Radical bromination (e.g., NBS/light) to form 5-(bromomethyl) derivatives, enabling nucleophilic substitution .

2.2. Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl ring directs electrophiles to the para position relative to the oxadiazole:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, though steric hindrance from the oxadiazole may reduce yields .

-

Sulfonation : Limited by ring deactivation from the electron-withdrawing oxadiazole .

2.3. Cross-Coupling Reactions

The chloro substituent facilitates Suzuki-Miyaura coupling with boronic acids:

-

Example :

-

Applications : Diversification for structure-activity relationship (SAR) studies in drug discovery .

3.1. Anticancer Agents

-

Amination : Reaction with N-benzoyloxy amines yields 2-amino derivatives (e.g., compound 20–25 in ref. ), evaluated for cytotoxicity against HCT-116 and MCF-7 cell lines .

-

Bis-Oxadiazoles : Dimerization via ethylene linkers enhances antiproliferative activity (IC₅₀: 0.11–2.09 μM) .

3.2. Antimicrobial Derivatives

-

Chalcogenocyanate Derivatives : Reaction with KSCN/KSeCN introduces -SCN/-SeCN groups at the methyl position, showing potent antifungal activity (MIC₅₀: 0.78 μg/mL against Candida albicans) .

Spectroscopic Characterization

Key data for structural confirmation:

-

¹H NMR (CDCl₃): δ 8.07 (d, J = 6.3 Hz, 2H, Ar-H), 7.44–7.51 (m, 3H, Ar-H), 2.60 (s, 3H, CH₃) .

-

¹³C NMR : 174.3 (C-5), 168.8 (C-3), 131.5–126.2 (Ar-C), 21.1 (CH₃) .

Comparative Reactivity Table

Scientific Research Applications

3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound with a 1,2,4-oxadiazole ring, a 4-chlorophenyl group, and a methyl group that has received attention for its potential biological activities and uses in medicinal chemistry and materials science. Oxadiazoles are known for their diverse chemical properties and biological activities. This compound can be characterized using infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry.

Scientific Research Applications

This compound has applications in:

- Drug development The mechanism of action for this compound involves interactions with biological targets, suggesting potential applications in drug development, particularly for microbial infections and cancer.

- Anticancer research Biological evaluation of 1,2,4-oxadiazoles has shown that some derivatives are potent anticancer agents . Exploration of the anticancer activity of 1,2,4-oxadiazole derivatives has led to the creation of a wide library of compounds .

- Anti-inflammatory and analgesic activity Some derivatives have also been tested for their analgesic effect based on commercially used Acetylsalicylic acid .

- Agriculture Due to their potential biological activity, oxadiazoles are also used in agriculture as herbicides and insecticides .

Anticancer Properties of Oxadiazole Derivatives

1,3,4-oxadiazole derivatives have anticancer properties .

- One compound, 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole, showed potency against CNS cancer and renal cancer .

- Another compound, 2-(2-chloroquinolin-3-yl)-5-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole, was highly active on CNS cancer .

- One compound exerted high potency, efficacy, and broad-spectrum antiproliferative activity against T-47 D breast, SR leukemia, SK-MEL-5 melanoma, and MDA-MB-468 breast cancer cell lines .

- One derivative showed the highest sub micromolar IC .

- Two compounds, 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole and 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, showed better growth percent against various cell lines (SF-295-CNS cancer, MCF7; breast cancer, PC-3; prostate cancer, SR; leukemia) .

Studies on 1,2,4-Oxadiazole Derivatives as Anticancer Agents

- A study reported the synthesis of a compound, which exhibits moderate activity against a panel of 11 cancer cell lines . This compound became a precursor for synthesizing novel compounds with greater antiproliferative activities .

- Modified ribose-derivative structures with a 5-substituted-1,2,4-oxadiazole heterocycle improved anticancer activity . One compound showed the highest antiproliferative potency and selectivity against WiDr . The presence of an electron withdrawing group (EWG) at the para position of the aromatic ring was crucial for high biological activity .

- One study reported 15 novel 1,2,4-oxadiazole derivatives as analogs of Terthiopene, Terpyridine, and Prodigiosin and revealed that some exhibited the highest activity against MCF-7 and HCT-116 . Flow cytometry analysis revealed that these compounds could arrest cell proliferation at the G1 phase in MCF-7 cells and trigger apoptosis by increasing caspase3/7 activity, making them suitable for further development as anticancer agents .

- One study synthesized a series of substituted N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines and determined their antitumor activity against HCT-116, human prostate (PC-3) and human astrocytoma (SNB-19) cancer cell lines . Two compounds exhibited the highest activity, but the levels of inhibition were still far from the reference compound (doxorubicin), indicating that additional chemical structure modifications are required to improve activity .

- One study synthesized a novel series of bis-1,2,4-oxadiazole-fused-benzothiazole derivatives and examined their biological activity against A549, MCF-7, human amelanotic melanoma (A375) and HT-29 cancer cell lines . Most analogs exhibited moderate activity except for two, which demonstrated comparable or slightly lower potency than combretastatin-A4 . One analog showed the highest activity toward the A549 cell line, while the other exhibited higher activity against MCF-7, A375 and HT-29 cell lines . The presence of electron donating groups (EDG) greatly improved activity, while the introduction of EWG decreased antiproliferative potency .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl-1,2,4-oxadiazoles

3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole (3b)

- Structure : Replaces the methyl group (position 5) with a phenyl ring.

- Activity: Exhibits antimicrobial activity against Staphylococcus aureus and Candida albicans but shows higher toxicity in brine shrimp (Artemia salina) assays compared to the methyl-substituted analogue (LC₅₀ = 12.5 μg/mL vs.

- Key Difference : The phenyl group increases π-π stacking interactions but raises cytotoxicity.

3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole

- Structure : Contains 4-chlorophenyl groups at both positions 3 and 5.

- Activity : Demonstrates anti-breast cancer activity (IC₅₀ = 8.2 μM in MCF-7 cells) but induces cardiotoxicity in H9c2 cardiomyocytes, likely due to apoptosis in terminally differentiated cells .

- Key Difference : Dual chlorophenyl groups enhance anticancer potency but compromise cardiac safety.

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole

- Structure : Substituted with a 3,4-dichlorophenyl group (position 3) and an indole ring (position 5).

- Key Difference : The indole moiety introduces hydrogen-bonding capabilities, improving selectivity for MAO-B over MAO-A.

Alkyl-Substituted 1,2,4-Oxadiazoles

5-Methyl-1,2,4-oxadiazole Derivatives (e.g., Compound 2a)

- Structure : Retains the methyl group at position 5 but lacks the 4-chlorophenyl substituent.

- Activity: Shows antiviral activity against human rhinovirus (hRV-B14, EC₅₀ = 12 nM) with low cytotoxicity (CC₅₀ > 100 μM) .

- Key Difference : Simpler structure reduces off-target interactions, favoring antiviral specificity.

3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole

- Structure : Replaces 4-chlorophenyl with 3-bromophenyl.

Hybrid Heterocyclic Derivatives

4-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

- Structure : Combines the 5-methyl-1,2,4-oxadiazole core with a benzoxazine ring.

- Activity: Synthesized as a trypanocidal agent targeting Trypanosoma brucei N-myristoyltransferase .

- Key Difference : The benzoxazine moiety improves solubility and pharmacokinetic properties.

Comparative Data Table

Key Findings and Implications

Substituent Effects :

- Chlorophenyl Groups : Enhance target affinity but may increase toxicity (e.g., cardiotoxicity in bis-chlorophenyl derivatives).

- Methyl vs. Phenyl : Methyl at position 5 reduces steric bulk, lowering cytotoxicity while maintaining activity .

Therapeutic Potential: The 5-methyl-1,2,4-oxadiazole scaffold balances metabolic stability and safety, making it suitable for antiviral and antimicrobial applications. Hybrid structures (e.g., benzoxazine-oxadiazole) expand therapeutic scope by improving solubility and target engagement .

Biological Activity

The compound 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole is part of a broader class of oxadiazole derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, particularly its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

This compound features a chlorophenyl group and a methyl group attached to the oxadiazole ring. The presence of the electron-withdrawing chlorine atom may enhance its biological activity by influencing the compound's electronic properties and interactions with biological targets.

Anticancer Activity

Recent studies have shown that oxadiazole derivatives exhibit significant anticancer potential. For instance:

- In vitro Studies : The compound demonstrated selective cytotoxicity against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7), with IC50 values indicating moderate to high potency. In one study, compounds with similar structures showed IC50 values ranging from 5.55 to 35.58 μM against different cancer cell lines .

- Mechanism of Action : The anticancer effects are attributed to the inhibition of key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs) and thymidylate synthase . Molecular docking studies suggest that this compound may bind effectively to these targets.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored:

- Bacterial Inhibition : Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. For example, derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10.8 μM against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : This compound has also been evaluated for antifungal properties, showing effectiveness against Candida albicans with MIC values comparable to standard antifungal agents .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazoles is another area of interest:

- Inhibition of COX Enzymes : Some derivatives have been reported to inhibit cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Study A | This compound | Anticancer (MCF-7) | 35.58 μM |

| Study B | Similar Oxadiazole Derivative | Antibacterial (E. coli) | 10.8 μM |

| Study C | Oxadiazole Derivative | Anti-inflammatory (COX inhibition) | Not specified |

Q & A

Q. What are the optimized synthetic routes for 3-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclization reactions using precursors like nitriles and hydroxylamine derivatives. For example, europium(III) nitrate acts as a Lewis acid catalyst in one-pot synthesis, achieving yields up to 85% under mild conditions (Table 1, Europium compounds catalyzed synthesis) . Reaction temperature (60–80°C), solvent polarity (acetonitrile preferred), and catalyst loading (5–10 mol%) critically impact yield and purity. Alternative routes include denitrosation of nitrosoimidazoles, though this requires stringent anhydrous conditions .

Q. How can the crystal structure of this compound be determined, and which software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 200 K) minimizes thermal motion artifacts. SHELX programs (SHELXL, SHELXS) are widely used for refinement due to their robustness with high-resolution data . For example, a related oxadiazole derivative (ethyl 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate) was refined to an R-factor of 0.037 using SHELXL .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While direct MSDS data for the chloro derivative is limited, analogs like 3-(4-fluorophenyl)-5-methyl-1,2,4-oxadiazole suggest precautions:

- PPE : Gloves (nitrile), lab coat, and goggles.

- Exposure Response : Immediate flushing with water for skin/eye contact (15+ minutes).

- Storage : Inert atmosphere (argon) at –20°C to prevent degradation.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions. The chlorophenyl group exhibits electron-withdrawing effects, directing nucleophilic attacks to the oxadiazole ring’s N–O bonds. Molecular dynamics simulations further reveal solvation effects, with polar aprotic solvents (DMF, DMSO) stabilizing transition states .

Q. What strategies mitigate contradictions in spectroscopic data (e.g., NMR vs. XRD) for structural validation?

- Methodological Answer : Cross-validate using complementary techniques:

- XRD : Resolves bond lengths/angles (e.g., C–N bond: 1.33 Å in oxadiazole core).

- NMR : NMR distinguishes substituent effects (chlorophenyl vs. methyl shifts).

- IR Spectroscopy : Confirms absence of carbonyl impurities (peaks ~1700 cm). Discrepancies often arise from dynamic effects (e.g., tautomerism), requiring variable-temperature NMR.

Q. How does the introduction of bromo or methoxy substituents alter the compound’s bioactivity?

- Methodological Answer : Structural analogs like 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole (CAS 256956-42-0) show enhanced lipophilicity (logP +0.5 vs. chloro derivative), improving membrane permeability in cytotoxicity assays . Methoxy groups (e.g., 3-(4-methoxyphenyl) derivatives) reduce electrophilicity, decreasing reactivity in thiol-trapping assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.